molecular formula C12H16N2O B13040143 4-(Indolin-6-yl)morpholine

4-(Indolin-6-yl)morpholine

Cat. No.: B13040143
M. Wt: 204.27 g/mol
InChI Key: RWNVMXMUXVGBBO-UHFFFAOYSA-N
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Description

4-(Indolin-6-yl)morpholine is a compound that combines the structural features of indoline and morpholine. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-6-yl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where an indoline derivative with a leaving group (such as a halide) reacts with morpholine in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Indolin-6-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different degrees of saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and morpholine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated indoline derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline or morpholine rings.

Scientific Research Applications

4-(Indolin-6-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Research has shown potential for this compound derivatives in treating neurological disorders and cancers.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Indolin-6-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The indoline moiety can bind to active sites of enzymes, while the morpholine ring can enhance solubility and bioavailability. The pathways involved often include inhibition of signal transduction processes or modulation of receptor activity.

Comparison with Similar Compounds

    Indoline: Shares the indoline moiety but lacks the morpholine ring, resulting in different chemical and biological properties.

    Morpholine: Contains the morpholine ring but lacks the indoline structure, leading to distinct reactivity and applications.

    Indole: Similar to indoline but with a fully aromatic ring system, offering different electronic properties and reactivity.

Uniqueness: 4-(Indolin-6-yl)morpholine is unique due to the combination of indoline and morpholine structures, which imparts a balance of hydrophobic and hydrophilic properties. This dual nature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industry.

Biological Activity

4-(Indolin-6-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which combines an indoline moiety with a morpholine ring. This structural configuration is significant as it influences the compound's biological interactions.

PropertyValue
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
IUPAC Name4-(1H-indol-6-yl)morpholine
CAS NumberNot widely reported

The mechanism through which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological receptors and enzymes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Anticancer Activity

Research indicates that derivatives of indoline, including this compound, exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these activities typically range from nanomolar to micromolar concentrations .

Neuroprotective Effects

The potential neuroprotective effects of this compound have been investigated due to its structural resemblance to neurotransmitters:

  • Mechanistic Studies : It has been suggested that the compound can modulate pathways associated with neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .

Case Studies

  • Study on Antitumor Activity :
    • In a study examining various indoline derivatives, this compound was found to inhibit tumor growth in xenograft models of colon cancer. The study reported a significant reduction in tumor size compared to controls, indicating its potential as an effective anticancer agent .
  • Neuroprotective Evaluation :
    • A recent evaluation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Summary of Findings

The biological activity of this compound is multifaceted, showing promise as an anticancer agent and a neuroprotective compound. Its mechanism involves enzyme inhibition and receptor modulation, which are critical for its therapeutic potential.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-6-yl)morpholine

InChI

InChI=1S/C12H16N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-2,9,13H,3-8H2

InChI Key

RWNVMXMUXVGBBO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)N3CCOCC3

Origin of Product

United States

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